molecular formula C32H40Cl2N3O6PS B12795326 Target CAS No. 75217-24-2

Target

Cat. No.: B12795326
CAS No.: 75217-24-2
M. Wt: 696.6 g/mol
InChI Key: POBVJVSSUNGWAZ-UHFFFAOYSA-N
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Description

“Stocal Super” is a compound that has garnered significant attention in recent years due to its unique properties and potential applications. It is primarily known for its role in energy storage devices, particularly supercapacitors, where it serves as an electrode material. The compound’s high specific capacity and good cycling durability make it a promising candidate for high-energy density applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “Stocal Super” involves a one-pot hydrolysis-assisted crosslinking carbonization method. This process includes the generation of carbonized polymer dots through the crosslinking and carbonization of ethylenediamine and tetraethyl orthosilicate under hydrothermal conditions. The carbonized polymer dots are then embedded in silica microspheres through a simultaneous hydrolysis reaction of tetraethyl orthosilicate .

Industrial Production Methods

In an industrial setting, the production of “Stocal Super” can be scaled up by optimizing the hydrothermal conditions and ensuring the consistent quality of the raw materials. The process involves maintaining precise temperature and pressure conditions to achieve the desired properties of the final product. The use of automated systems for mixing and reaction control can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

“Stocal Super” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its properties and enhancing its performance in different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize “Stocal Super” under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under inert atmosphere conditions.

    Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles to introduce different functional groups into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may lead to the formation of various oxides, while reduction can yield different reduced forms of the compound

Scientific Research Applications

“Stocal Super” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which “Stocal Super” exerts its effects involves its interaction with various molecular targets and pathways. In supercapacitors, the compound’s high specific surface area and conductivity facilitate efficient charge storage and transfer. The carbonized polymer dots embedded in silica microspheres provide a stable structure that enhances the compound’s performance and durability .

Comparison with Similar Compounds

Similar Compounds

    Graphene: Known for its high surface area and excellent electrical conductivity, but can be expensive and difficult to produce on a large scale.

    Carbon Nanotubes: Offer high conductivity and mechanical strength but have challenges related to uniformity and cost.

    Activated Carbon: Widely used in supercapacitors due to its high surface area, but may have lower conductivity compared to “Stocal Super”.

Uniqueness

“Stocal Super” stands out due to its combination of high specific capacity, good cycling durability, and relatively straightforward synthesis process. Unlike graphene and carbon nanotubes, it can be produced using more accessible raw materials and simpler methods, making it a more cost-effective option for large-scale applications .

Properties

CAS No.

75217-24-2

Molecular Formula

C32H40Cl2N3O6PS

Molecular Weight

696.6 g/mol

IUPAC Name

4-dimethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine;(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C21H20Cl2O3.C11H20N3O3PS/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15;1-6-14(7-2)11-12-9(3)8-10(13-11)17-18(19,15-4)16-5/h3-12,17,19H,13H2,1-2H3;8H,6-7H2,1-5H3

InChI Key

POBVJVSSUNGWAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)OP(=S)(OC)OC)C.CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Origin of Product

United States

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